molecular formula C15H17NO4 B1641662 diethyl 2-(cyanomethyl)-2-phenylpropanedioate

diethyl 2-(cyanomethyl)-2-phenylpropanedioate

Cat. No.: B1641662
M. Wt: 275.3 g/mol
InChI Key: YPQUPBBEDDHCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 2-(cyanomethyl)-2-phenylpropanedioate is an organic compound with a complex structure that includes a cyanomethyl group, a phenyl ring, and a propanedioic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(cyanomethyl)-2-phenylpropanedioate typically involves the reaction of cyanoacetic acid derivatives with phenyl-substituted malonic esters. One common method is the condensation of cyanoacetic acid with benzaldehyde to form the corresponding cyano-substituted intermediate, which is then esterified with diethyl malonate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free methods and the use of catalysts can also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

diethyl 2-(cyanomethyl)-2-phenylpropanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

diethyl 2-(cyanomethyl)-2-phenylpropanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with anticancer and antiviral properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(cyanomethyl)-2-phenylpropanedioate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrile group can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl 2-(cyanomethyl)-2-phenylpropanedioate is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of both a nitrile and ester groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.3 g/mol

IUPAC Name

diethyl 2-(cyanomethyl)-2-phenylpropanedioate

InChI

InChI=1S/C15H17NO4/c1-3-19-13(17)15(10-11-16,14(18)20-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3

InChI Key

YPQUPBBEDDHCNC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC#N)(C1=CC=CC=C1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CC#N)(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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